![molecular formula C15H11Cl2FO B1327575 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone CAS No. 898787-32-1](/img/structure/B1327575.png)
2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone
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Description
2-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone, also known as 2C-F, is a synthetic molecule of the phenethylamine class. It is a fluorinated derivative of 2C-P (2-chloro-3-(3-chlorophenyl)-1-propene), a well-known psychoactive drug. 2C-F is known to have a range of effects on the central nervous system, including psychostimulant and hallucinogenic effects. It has been studied for its potential applications in scientific research, such as its use as a potential therapeutic agent, as well as its potential for use in laboratory experiments.
Scientific Research Applications
Metabolic Studies and Spectroscopy
The use of 1H and 19F-nmr spectroscopy has provided insights into the metabolic pathways and urinary excretion of various substituted phenols, including compounds similar to 2'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone. These studies highlight the potential of nmr spectroscopy in constructing metabolic databases for xenobiotics, aiding in understanding structure-metabolism relationships (Bollard et al., 1996).
Environmental Impact Studies
Research on environmental pollutants, such as chlorophenyl derivatives, has focused on their effects on hepatic cytochrome P450 expression through nuclear receptors like the constitutive androstane receptor and pregnane X receptor. These studies provide a foundation for understanding the environmental and biological impacts of such compounds and their metabolites (Wyde et al., 2003).
Pharmacological Applications
Research on the pharmacological activities of various quinazolinones and other related compounds, including those with chlorophenyl substitutions, has contributed to the development of new therapeutic agents. These studies explore the potential hypnotic effects and other pharmacological properties of these compounds, guiding the design of new drugs with improved efficacy and safety profiles (Hisano et al., 1975).
Bioavailability and Metabolism
Investigations into the bioavailability and metabolism of chlorogenic acid, a compound structurally related to this compound, have revealed the significant role of gut microflora in its metabolic processes. These findings emphasize the complexity of bioavailability for such compounds and the importance of considering gut microbiota in their pharmacokinetics (Gonthier et al., 2003).
Chemosensory Research
The development of fluorescent chemosensors based on structural analogs of this compound showcases the application of such compounds in detecting various analytes. This research highlights the versatility of these compounds in creating sensitive and selective detection systems for a wide range of substances (Roy, 2021).
properties
IUPAC Name |
1-(2-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO/c16-11-3-1-2-10(8-11)4-7-15(19)13-6-5-12(18)9-14(13)17/h1-3,5-6,8-9H,4,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHEKYBBYHHUNLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)C2=C(C=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20644445 |
Source
|
Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898787-32-1 |
Source
|
Record name | 1-Propanone, 1-(2-chloro-4-fluorophenyl)-3-(3-chlorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898787-32-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20644445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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